

CL097 hydrochloride as a synthetic imidazoquinoline compound

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Compound of Interest		
Compound Name:	CL097 hydrochloride	
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An In-depth Technical Guide to **CL097 Hydrochloride**: A Synthetic Imidazoquinoline Compound for Immune System Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL097 hydrochloride is a potent, synthetic, water-soluble imidazoquinoline compound that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] As key receptors in the innate immune system, TLR7 and TLR8 recognize single-stranded RNA viruses, and their activation by CL097 triggers a robust immune response.[1][2] This response is characterized by the production of pro-inflammatory cytokines and type I interferons, making CL097 a valuable tool in immunology research and a promising candidate for development as a vaccine adjuvant and cancer immunotherapeutic agent.[3][4] This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, biological effects, and standard experimental protocols.

Physicochemical Properties

CL097 hydrochloride is a derivative of the imidazoquinoline compound R848 (Resiquimod).[1] Its hydrochloride salt form enhances its aqueous solubility, which is advantageous for experimental applications.[5] The key properties are summarized below.



Property	Value	References
IUPAC Name	2-(ethoxymethyl)-1H- imidazo[4,5-c]quinolin-4-amine hydrochloride	[1]
Synonyms	2-(ethoxymethyl)-1H- imidazo[4,5-c]quinolin-4-amine hydrochloride	[1]
CAS Number	1026249-18-2	[1]
Molecular Formula	C13H14N4O · HCl	[1]
Molecular Weight	278.74 g/mol	[1][6]
Appearance	Yellow lyophilized powder	[1]
Purity	≥ 95% (UHPLC)	[1]
Solubility	≥1 mg/mL in water	[1]
Storage	Powder: -20°C for up to 2 years; In solution: -20°C for up to 1 month	[7]

Mechanism of Action: TLR7/8 Activation

CL097 exerts its immunomodulatory effects by activating endosomal Toll-like receptors 7 and 8. [1] These receptors are primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and various myeloid cells.[1] The activation cascade is a critical component of the innate immune response to viral pathogens.

Upon entering the endosome of an immune cell, CL097 binds to TLR7 and TLR8, inducing a conformational change that leads to receptor dimerization.[8] This event initiates a downstream signaling cascade that is predominantly dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[9][10]

The key steps in the signaling pathway are:



- MyD88 Recruitment: The dimerized TLRs recruit MyD88 through interactions between their Toll/Interleukin-1 Receptor (TIR) domains.[9]
- Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptorassociated kinase (IRAK) family, forming a complex known as the Myddosome.[9]
- TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptorassociated factor 6 (TRAF6).[11]
- Downstream Activation: TRAF6 activation leads to the stimulation of two major pathways:
 - NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the NF-κB inhibitor (IκBα). This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[3][10]
 - MAPK and IRF Pathways: Activation of mitogen-activated protein kinases (MAPKs) and interferon regulatory factors (IRFs), such as IRF7.[1][9] Nuclear translocation of IRFs drives the production of type I interferons (IFN-α/β).[1]



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CL097 MyD88-dependent signaling pathway.

Biological Activity and Data



CL097 demonstrates potent activity in both human and murine immune cells, although there are species- and receptor-specific differences in potency. It is a more potent agonist for human TLR7 than for human TLR8.[1]

In Vitro Activity

CL097 stimulates the production of a wide range of cytokines and enhances other cellular functions.[2][6] Its activity has been characterized in various cell-based assays.

Cell Type / System	Concentration	Observed Effect	References
HEK293 cells (hTLR7 transfected)	0.1 μΜ	Activation of NF-κΒ	[3][6][12]
HEK293 cells (hTLR8 transfected)	4.0 μΜ	Activation of NF-κΒ	[3][6][12]
Human pDCs	1.5 μΜ	Upregulation of MHC- II, CD40, CD80, CD86	[13]
Human pDCs	1.5 μΜ	Increased expression of Granzyme B	[13]
Human Neutrophils	Not specified	Primes NADPH oxidase activation; stimulates phosphorylation of p47phox	[6][14]
Cell Culture (Human TLR7)	50 ng/mL - 3 μg/mL	General working range for cellular activation	[1]
Cell Culture (Human TLR8 / Mouse TLR7)	0.3 μg/mL - 3 μg/mL	General working range for cellular activation	[1]

In Vivo Activity



Animal studies have highlighted the potential of CL097 as an immunomodulatory agent, particularly as a vaccine adjuvant.

Animal Model	Dosage & Administration	Observed Effect	References
NOD Mice	5 mg/kg, s.c.	Modest specific lysis (~25%) of target peptide by CTLs	[6][12]
NOD Mice	5 mg/kg s.c. (CL097) + 10 mg/kg i.p. (CD40 agonist)	Synergistic increase in specific lysis of target cells (~two-fold)	[6][12]
HBV-transgenic Mice	Not specified (conjugated to HBV- Ag)	Reversed immune tolerance and induced antigen-specific Th1 responses	[4]

Experimental Protocols Protocol: In Vitro Stimulation of Human PBMCs with CL097

This protocol outlines a standard procedure for stimulating human peripheral blood mononuclear cells (PBMCs) to measure cytokine production.

Materials:

- CL097 Hydrochloride
- Ficoll-Paque™ PLUS
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution

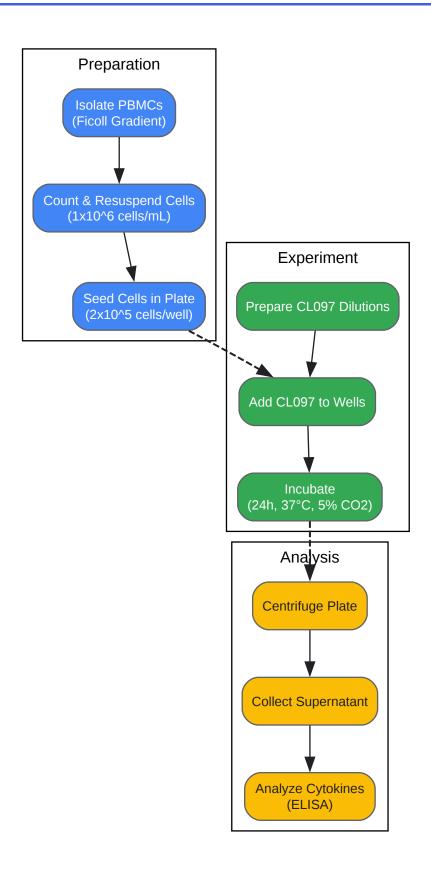


- Human whole blood or buffy coat
- 96-well cell culture plates
- ELISA kit for target cytokine (e.g., TNF-α)

Methodology:

- PBMC Isolation: a. Dilute whole blood 1:1 with sterile PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate and discard the upper plasma layer. e. Carefully collect the mononuclear cell layer at the plasma-Ficoll interface. f. Wash the collected cells twice with PBS and resuspend in complete RPMI medium (RPMI-1640 + 10% FBS + 1% Pen-Strep).
- Cell Plating: a. Count viable cells using a hemocytometer and trypan blue exclusion. b. Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI medium. c. Seed 200 μ L of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
- Stimulation: a. Prepare a stock solution of CL097 in sterile water or DMSO. Further dilute in complete RPMI medium to desired working concentrations (e.g., 0.1, 1.0, 10 μ g/mL). b. Add 20 μ L of the CL097 dilution or vehicle control (medium) to the appropriate wells. c. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
- Sample Collection and Analysis: a. After incubation, centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the cell-free supernatant from each well for cytokine analysis. c. Store supernatants at -80°C until use. d. Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.





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References

- 1. invivogen.com [invivogen.com]
- 2. CL097 is a TLR7/8 Agonist, Induces Pro-Inflammatory Cytokines | MedChemExpress [medchemexpress.eu]
- 3. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview PMC [pmc.ncbi.nlm.nih.gov]
- 5. CL097 (hydrochloride) () for sale [vulcanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CL097 hydrochloride|COA [dcchemicals.com]
- 8. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 9. MyD88: a central player in innate immune signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TLR7/8 agonist CL097 primes N-formyl-methionyl-leucyl-phenylalanine-stimulated NADPH oxidase activation in human neutrophils: critical role of p47phox phosphorylation and the proline isomerase Pin1 PubMed [pubmed.ncbi.nlm.nih.gov]
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